molecular formula C7H16Cl2N2O2 B12317222 4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride

4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B12317222
M. Wt: 231.12 g/mol
InChI Key: DVNGWXJSRQYBCM-UHFFFAOYSA-N
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Description

(4R)-4-(Dimethylamino)-L-proline dihydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Dimethylamino)-L-proline dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with L-proline.

    Dimethylation: The proline is subjected to dimethylation to introduce the dimethylamino group.

    Purification: The product is then purified through crystallization or other purification techniques to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of (4R)-4-(Dimethylamino)-L-proline dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(Dimethylamino)-L-proline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

(4R)-4-(Dimethylamino)-L-proline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (4R)-4-(Dimethylamino)-L-proline dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylglycine: Another dimethylamino-containing amino acid derivative.

    N,N-Dimethylalanine: Similar in structure but with different side chains.

    N,N-Dimethylserine: Contains a hydroxyl group in addition to the dimethylamino group.

Uniqueness

(4R)-4-(Dimethylamino)-L-proline dihydrochloride is unique due to its chiral nature and the presence of the dimethylamino group, which imparts specific chemical and biological properties. Its structure allows for unique interactions with other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)pyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNGWXJSRQYBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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